1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one
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Overview
Description
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one typically involves a multi-step process. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the SARS-CoV-2 main protease, where it binds to the active site of the enzyme, preventing the virus from replicating . The compound’s structure allows it to form stable interactions with the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propan-2-one can be compared with other indazole derivatives such as:
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
1,5,6,7-Tetrahydro-4H-indol-4-one:
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-one |
InChI |
InChI=1S/C10H14N2O/c1-7(13)6-10-8-4-2-3-5-9(8)11-12-10/h2-6H2,1H3,(H,11,12) |
InChI Key |
XHOGKVSVHNWALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NNC2=C1CCCC2 |
Origin of Product |
United States |
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